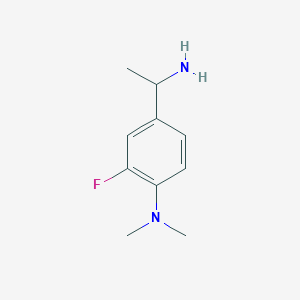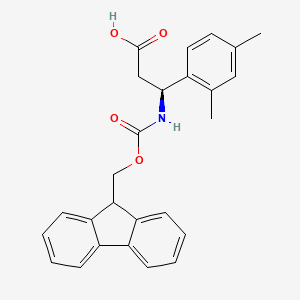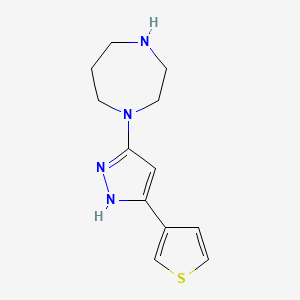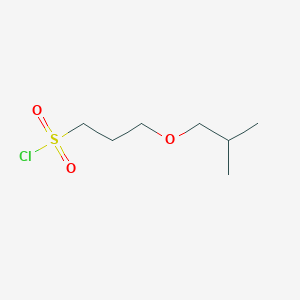
3-Isobutoxypropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutoxypropane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypropane-1-sulfonyl chloride typically involves the reaction of 3-Isobutoxypropane-1-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:
3-Isobutoxypropane-1-sulfonic acid+SOCl2→3-Isobutoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors has been explored to enhance the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isobutoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at room temperature.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Isobutoxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It is also employed in the synthesis of sulfonamide-based drugs and agrochemicals.
Biology: In biological research, the compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 3-Isobutoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloropropane-1-sulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- 1-Propanesulfonyl chloride
Comparison: 3-Isobutoxypropane-1-sulfonyl chloride is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other sulfonyl chlorides. The isobutoxy group can provide steric hindrance, affecting the compound’s interactions with nucleophiles and potentially leading to different reaction outcomes.
Eigenschaften
Molekularformel |
C7H15ClO3S |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
3-(2-methylpropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2)6-11-4-3-5-12(8,9)10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
FGTUUXLXWTVQKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



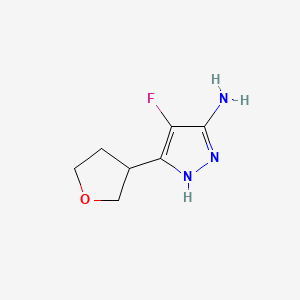
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
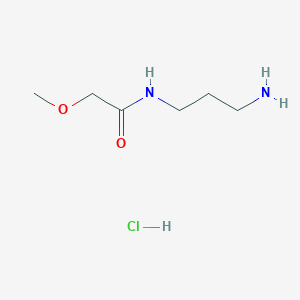
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
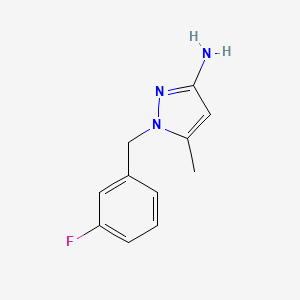
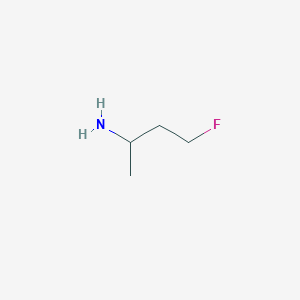
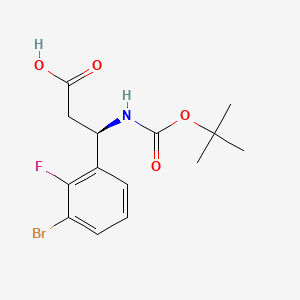

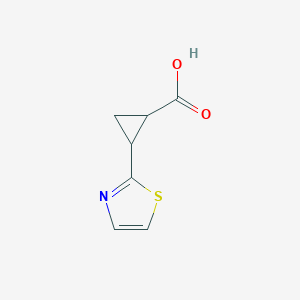
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
